molecular formula C22H22FN3O B4258250 4-[1-(2-fluoro-4-methoxybenzyl)pyrrolidin-3-yl]-2,4'-bipyridine

4-[1-(2-fluoro-4-methoxybenzyl)pyrrolidin-3-yl]-2,4'-bipyridine

Cat. No. B4258250
M. Wt: 363.4 g/mol
InChI Key: RHZUOAHEEPABCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(2-fluoro-4-methoxybenzyl)pyrrolidin-3-yl]-2,4'-bipyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as FMPB or Fluorinated Methoxy Pyrrolidinyl Bipyridine.

Scientific Research Applications

FMPB has various scientific research applications, including its use as a fluorescent probe for detecting metal ions. It has been found to selectively bind to copper ions, and this property has been used to develop a fluorescence-based copper ion sensor. FMPB has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Mechanism of Action

The mechanism of action of FMPB is not fully understood. However, it is believed that the compound binds to metal ions through its pyrrolidine and bipyridine moieties. The fluorinated methoxybenzyl group may also play a role in the binding of FMPB to metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of FMPB. However, it has been found to have low toxicity levels in vitro, indicating that it may be safe for use in lab experiments.

Advantages and Limitations for Lab Experiments

One advantage of using FMPB in lab experiments is its selectivity for copper ions. This property makes it a useful tool for detecting and quantifying copper ions in biological and environmental samples. However, one limitation of FMPB is that it may not be suitable for detecting other metal ions.

Future Directions

There are several future directions for research on FMPB. One direction is to explore its potential as a fluorescent probe for detecting other metal ions. Another direction is to investigate its use as a ligand in the synthesis of new MOFs and coordination polymers. Additionally, further studies are needed to understand the mechanism of action of FMPB and its potential applications in other research fields.

properties

IUPAC Name

4-[1-[(2-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-yl]-2-pyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O/c1-27-20-3-2-19(21(23)13-20)15-26-11-7-18(14-26)17-6-10-25-22(12-17)16-4-8-24-9-5-16/h2-6,8-10,12-13,18H,7,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHZUOAHEEPABCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(C2)C3=CC(=NC=C3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1-(2-fluoro-4-methoxybenzyl)pyrrolidin-3-yl]-2,4'-bipyridine
Reactant of Route 2
Reactant of Route 2
4-[1-(2-fluoro-4-methoxybenzyl)pyrrolidin-3-yl]-2,4'-bipyridine
Reactant of Route 3
Reactant of Route 3
4-[1-(2-fluoro-4-methoxybenzyl)pyrrolidin-3-yl]-2,4'-bipyridine
Reactant of Route 4
4-[1-(2-fluoro-4-methoxybenzyl)pyrrolidin-3-yl]-2,4'-bipyridine
Reactant of Route 5
Reactant of Route 5
4-[1-(2-fluoro-4-methoxybenzyl)pyrrolidin-3-yl]-2,4'-bipyridine
Reactant of Route 6
4-[1-(2-fluoro-4-methoxybenzyl)pyrrolidin-3-yl]-2,4'-bipyridine

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